molecular formula C8H14N4S B1413505 (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 2031260-45-2

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1413505
CAS No.: 2031260-45-2
M. Wt: 198.29 g/mol
InChI Key: MVXWIXXBLVVDAC-UHFFFAOYSA-N
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Description

(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic compound that features a unique combination of a thiopyran ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring is generally stable, but the thiopyran ring can be reduced under strong conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiopyran derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials.

Biology and Medicine

    Drug Development:

    Bioconjugation: Used in click chemistry for bioconjugation applications, such as labeling biomolecules.

Industry

    Agriculture: Potential use in the synthesis of agrochemicals.

    Electronics: Possible applications in the development of organic electronic materials.

Mechanism of Action

The compound’s mechanism of action in biological systems is primarily through its interaction with enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the thiopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but with an oxygen atom instead of sulfur.

    (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The presence of the sulfur atom in the thiopyran ring imparts unique electronic and steric properties, making (1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine distinct in its reactivity and interaction with biological targets compared to its oxygen-containing analogs.

Properties

IUPAC Name

[1-(thian-4-yl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-5-7-6-12(11-10-7)8-1-3-13-4-2-8/h6,8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXWIXXBLVVDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine

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